molecular formula C10H10ClNO5 B8588832 2-(5-Methoxy-2-nitrophenyl)ethyl carbonochloridate CAS No. 179691-27-1

2-(5-Methoxy-2-nitrophenyl)ethyl carbonochloridate

Cat. No. B8588832
M. Wt: 259.64 g/mol
InChI Key: WKXAQUKPPFKQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05763599

Procedure details

Phosgene was introduced in a solution of 2-(5-methoxy-2-nitrophenyl)ethanol (3.0 g, 15 mmol) in THF (40 ml, dist. over CaH2) at room temperature under stirring. After 2.5 h the excess phosgene and the solvent were removed by distillation in a high vacuum. 2-(5-methoxy-2-nitrophenyl)ethoxycarbonyl chloride (3.72 g, 96%) was obtained as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(5-methoxy-2-nitrophenyl)ethanol
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH2:13][CH2:14][OH:15])[CH:12]=1>C1COCC1>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[C:11]([CH2:13][CH2:14][O:15][C:1]([Cl:4])=[O:2])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
2-(5-methoxy-2-nitrophenyl)ethanol
Quantity
3 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)CCO)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent were removed by distillation in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)CCOC(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.